molecular formula C23H20F2N2O3 B10956513 N'-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide

N'-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide

Cat. No.: B10956513
M. Wt: 410.4 g/mol
InChI Key: VXTANZRFIUGQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzohydrazide core substituted with dimethylphenoxy and difluorobenzoyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethylphenoxy Intermediate: The reaction of 3,4-dimethylphenol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, yields the 3,4-dimethylphenoxy intermediate.

    Coupling with Benzoyl Chloride: The intermediate is then reacted with 4-(chloromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the benzoyl-substituted product.

    Hydrazide Formation: The final step involves the reaction of the benzoyl-substituted product with 2,5-difluorobenzohydrazide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of N’-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

N’-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide can be compared with other similar compounds, such as:

    N’-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide: Similar in structure but with different substituents, leading to variations in chemical properties and biological activities.

    2-(3,4-Dimethylphenoxy)-N’-[4-(4-methyl-1-piperazinyl)phenyl]acetamide: Shares the dimethylphenoxy group but differs in other substituents, resulting in distinct reactivity and applications.

    N-{[4-({[(Z)-{[5-(3,4-Dimethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]methylene}amino]oxy}methyl)phenyl]carbamoyl}-2,6-difluorobenzamide:

Properties

Molecular Formula

C23H20F2N2O3

Molecular Weight

410.4 g/mol

IUPAC Name

N'-[4-[(3,4-dimethylphenoxy)methyl]benzoyl]-2,5-difluorobenzohydrazide

InChI

InChI=1S/C23H20F2N2O3/c1-14-3-9-19(11-15(14)2)30-13-16-4-6-17(7-5-16)22(28)26-27-23(29)20-12-18(24)8-10-21(20)25/h3-12H,13H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

VXTANZRFIUGQPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NNC(=O)C3=C(C=CC(=C3)F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.